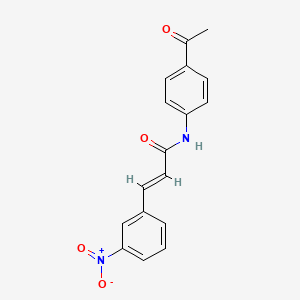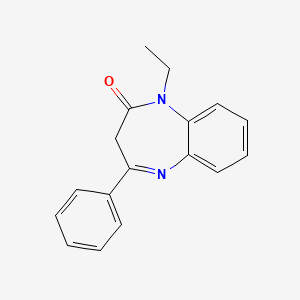
N-(4-acetylphenyl)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-acetylphenyl)-3-(3-nitrophenyl)acrylamide and related compounds typically involves acrylamide derivatives as key starting materials. For example, studies have shown the synthesis of related compounds through reactions like the Ritter reaction, where acrylamide serves as a functional monomer, reacting with other reagents under specific conditions to form the desired product (Huang et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations. These analyses provide insights into the compound's molecular geometry, electronic structure, and reactive sites, which are crucial for understanding its reactivity and properties (Tanış et al., 2019).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including polymerization and copolymerization, to form polymers with specific characteristics. These reactions are influenced by the compound's functional groups, such as the acrylamide moiety, which participates in radical polymerization processes. The presence of nitro and acetyl groups also allows for further chemical modifications, leading to a range of derivatives with potential applications in different fields (Barım & Akman, 2019).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, thermal stability, and glass transition temperature, are critical for their application in polymer science and materials engineering. These properties are determined through experimental techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Light Scattering (DLS), providing insights into the materials' behavior under different conditions (Huang et al., 2019).
特性
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-12(20)14-6-8-15(9-7-14)18-17(21)10-5-13-3-2-4-16(11-13)19(22)23/h2-11H,1H3,(H,18,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEQPYHLUVSUGQ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3S*,4R*)-4-isopropyl-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5607395.png)
![3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-methanoisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5607398.png)
![2-methyl-4-(4-{[methyl(tetrahydro-2H-pyran-2-ylmethyl)amino]methyl}phenyl)-2-butanol](/img/structure/B5607403.png)
![1-(2-methoxyphenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-2-piperazinone](/img/structure/B5607411.png)
![4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607419.png)

![5-acetyl-1'-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5607427.png)
![3-[(3-fluorobenzyl)oxy]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5607433.png)
![N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5607434.png)
![3-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5607436.png)

![1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5607455.png)
![N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607462.png)
![N-[4-(acetylamino)phenyl]-4-morpholinecarboxamide](/img/structure/B5607473.png)